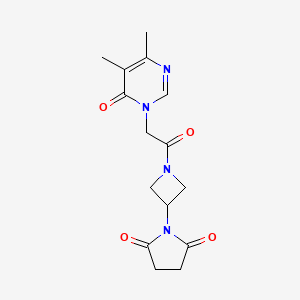

![molecular formula C23H22FN3O5S2 B2384549 N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-15-2](/img/structure/B2384549.png)

N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

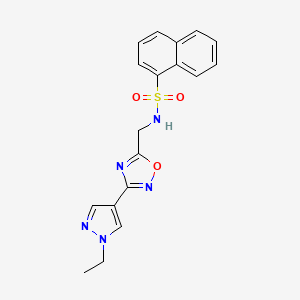

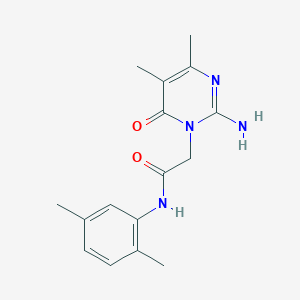

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a methanesulfonamide group, and a methoxybenzenesulfonyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the pyrazole ring and the various functional groups present. For example, the pyrazole ring might undergo reactions with electrophiles or nucleophiles at various positions .Physical And Chemical Properties Analysis

Detailed physical and chemical properties would depend on the exact structure of the compound and could be determined using various analytical techniques. These might include measurements of solubility, melting point, boiling point, and spectral properties .Scientific Research Applications

Synthesis and Bioactivity Studies

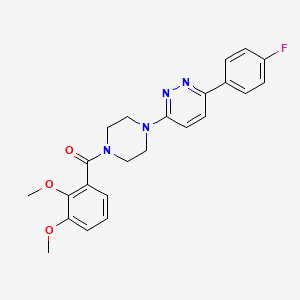

Compounds with structures similar to N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide have been synthesized and evaluated for various biological activities. For instance, Gul et al. (2016) synthesized a series of sulfonamides that demonstrated significant inhibition against carbonic anhydrase (CA) enzymes, which are crucial for various physiological functions including respiration and the regulation of pH. The research highlighted the compounds' potential as CA inhibitors, with implications for treating conditions like glaucoma and certain types of tumors (Gul et al., 2016).

Cytotoxic Activities

Another study by Duan et al. (2016) focused on novel N-arylpyrazole derivatives bearing the sulfonamide moiety, which showed promising cytotoxic activities against various human tumor cell lines. This indicates the potential of these compounds for cancer therapy, especially considering their low IC50 values, suggesting high efficacy at low concentrations (Duan et al., 2016).

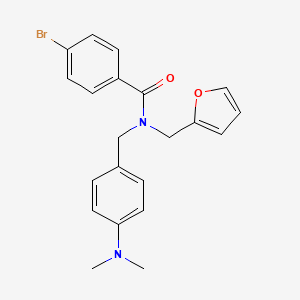

Antimycobacterial Activity

In addition to anticancer activities, some sulfonamide compounds have been optimized from sulfaphenazole to target Mycobacterium tuberculosis, showcasing the flexibility of sulfonamide chemistry in addressing infectious diseases. These compounds, such as those studied by Chen et al. (2021), demonstrated effective antimycobacterial activity with low toxicity, suggesting a promising approach for tuberculosis treatment with reduced risk of drug-drug interactions (Chen et al., 2021).

Enzyme Inhibitors with Low Cytotoxicity

Research on pyrazoline benzensulfonamides, as investigated by Ozgun et al. (2019), has demonstrated their ability to inhibit enzymes like carbonic anhydrase and acetylcholinesterase effectively, with minimal cytotoxicity towards non-tumor cells. This low cytotoxicity is crucial for reducing side effects in potential therapeutic applications, making these compounds interesting candidates for further development (Ozgun et al., 2019).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific chemical structure and properties. Pyrazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific chemical and physical properties. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound.

Future Directions

properties

IUPAC Name |

N-[4-[3-(3-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O5S2/c1-32-20-10-12-21(13-11-20)34(30,31)27-23(17-4-3-5-18(24)14-17)15-22(25-27)16-6-8-19(9-7-16)26-33(2,28)29/h3-14,23,26H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUNMZOGBPPIMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC(=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2384469.png)

![N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384470.png)

![Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2384472.png)

![11-Pyrrolidin-1-yl-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2384473.png)

![Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2384474.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2384477.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2384484.png)

![5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384488.png)